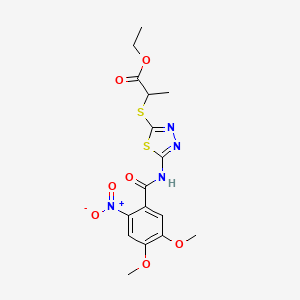

Ethyl 2-((5-(4,5-dimethoxy-2-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate

Description

Properties

IUPAC Name |

ethyl 2-[[5-[(4,5-dimethoxy-2-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O7S2/c1-5-27-14(22)8(2)28-16-19-18-15(29-16)17-13(21)9-6-11(25-3)12(26-4)7-10(9)20(23)24/h6-8H,5H2,1-4H3,(H,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNCHFJMPHIIBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)SC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-(4,5-dimethoxy-2-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate typically involves multi-step organic synthesis. The general approach includes:

Formation of the Thiadiazole Ring: : This step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole core. Common reagents used include thiosemicarbazide and carbon disulfide under acidic or basic conditions.

Amidation Reaction: : The thiadiazole intermediate is further reacted with 4,5-dimethoxy-2-nitrobenzoic acid to form the benzamido derivative. This step typically requires coupling agents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an inert atmosphere.

Esterification: : The final step involves the esterification of the resulting product with ethyl bromoacetate in the presence of a base like potassium carbonate.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis machines are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions it Undergoes

Oxidation: : Ethyl 2-((5-(4,5-dimethoxy-2-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate can undergo oxidation reactions, particularly at the nitro group.

Reduction: : The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

Substitution: : The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: : Hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst.

Substitution: : Sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol solvents.

Major Products Formed

Depending on the reaction type, the major products can include nitro-reduced amines, oxidized carboxylic acids, or ester-substituted derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives, including Ethyl 2-((5-(4,5-dimethoxy-2-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate, as promising anticancer agents. The compound was synthesized and evaluated for its cytotoxic effects against several cancer cell lines.

- Mechanism of Action : The compound acts by inhibiting key enzymes involved in cancer cell proliferation. Molecular docking studies indicated that it binds effectively to dihydrofolate reductase (DHFR), a target for many anticancer drugs .

- In Vitro Studies : In vitro evaluations showed significant cytotoxicity against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines when compared to standard chemotherapeutics like cisplatin .

Antimicrobial Properties

The compound also exhibits notable antimicrobial activity against various pathogens.

- Research Findings : A study demonstrated that derivatives of thiadiazole compounds showed effective antibacterial activity against multidrug-resistant strains. This compound was included in these evaluations and displayed promising results .

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

Key Structural Features:

- The presence of the thiadiazole ring enhances biological activity.

- The 4,5-dimethoxy substituents contribute to the lipophilicity and overall stability of the compound.

Mechanism of Action

Molecular Targets and Pathways Involved

The biological effects of Ethyl 2-((5-(4,5-dimethoxy-2-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate are attributed to its interaction with specific molecular targets. It can bind to bacterial enzymes, inhibiting their function and leading to antimicrobial effects. Its anticancer properties may involve the disruption of cell signaling pathways, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 2-((5-(4,5-dimethoxy-2-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate with structurally related 1,3,4-thiadiazole derivatives, focusing on substituent effects, physical properties, and bioactivity.

Table 1: Structural and Physical Comparison

Key Observations:

Substituent Effects on Physical Properties :

- The nitro group in the target compound likely increases polarity compared to analogs with halogens (e.g., 5e, 4l) or alkyl groups (e.g., 5g). However, the absence of reported melting points or yields for the target compound limits direct comparison .

- Compounds with bulky aromatic substituents (e.g., 4l) exhibit higher melting points (178–180°C), suggesting stronger intermolecular interactions compared to alkylthio derivatives (e.g., 5g: 168–170°C) .

Bioactivity Trends: Antifungal Activity: Thiadiazole derivatives with electron-withdrawing groups (e.g., nitro, chloro) often show enhanced activity against Candida species. For example, compounds in inhibited ergosterol biosynthesis (a fungal-specific pathway) with IC₅₀ values in the micromolar range . The target compound’s nitro group may similarly enhance target binding but requires experimental validation. Role of the Thioether Linker: The ethyl propanoate group in the target compound and its benzo[d][1,3]dioxole analog () may improve pharmacokinetic properties (e.g., oral bioavailability) compared to non-esterified thiols .

Structural Uniqueness :

- The 4,5-dimethoxy-2-nitrobenzamido group distinguishes the target compound from analogs like 4l (3-chlorobenzamido) and 5e (4-chlorobenzyl). The methoxy groups could modulate solubility, while the nitro group may confer redox activity or enhance interactions with nitroreductase enzymes in pathogens .

Biological Activity

Ethyl 2-((5-(4,5-dimethoxy-2-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a complex organic compound that incorporates a thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Thiadiazole Compounds

Thiadiazole derivatives have been extensively studied due to their significant biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties. The presence of the thiadiazole ring enhances lipophilicity and facilitates interactions with biological targets such as proteins and nucleic acids . this compound is a derivative that combines these beneficial characteristics with additional functional groups that may enhance its biological efficacy.

Table 1: Biological Activities of Thiadiazole Derivatives

| Activity Type | Example Substances | Observed Effects |

|---|---|---|

| Antibacterial | Various thiadiazoles | Inhibition of bacterial growth in vitro |

| Antifungal | Thiadiazole derivatives | Effective against fungal strains |

| Antitumor | 1,3,4-thiadiazoles | Induction of apoptosis in cancer cell lines |

| Anti-inflammatory | Selected thiadiazoles | Reduction in inflammatory markers in animal models |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways. For instance, studies have shown that thiadiazole derivatives can act as inhibitors of cyclooxygenase (COX) enzymes involved in inflammation .

- Receptor Interaction : The compound can interact with various receptors in the body, potentially modulating signaling pathways related to pain and inflammation. Molecular docking studies suggest that the compound forms hydrogen bonds with target proteins .

- Cell Membrane Permeability : The lipophilic nature of the thiadiazole ring enhances the compound's ability to cross cellular membranes, allowing it to exert effects within cells effectively .

Case Study: Antitumor Activity

A study investigating the antitumor properties of similar thiadiazole compounds demonstrated significant cytotoxic effects against various cancer cell lines. For example, compounds with the thiadiazole moiety showed IC50 values in the low micromolar range against breast and colon cancer cells . The proposed mechanism involved the induction of apoptosis through mitochondrial pathways.

Research Findings

Recent research highlights the potential therapeutic applications of this compound:

- Antimicrobial Properties : In vitro studies have indicated that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .

- Anti-inflammatory Effects : Research has shown that the compound reduces pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .

Table 2: Summary of Biological Activities

| Activity | Methodology | Results |

|---|---|---|

| Antibacterial | MIC testing | Effective against multiple bacterial strains |

| Antitumor | Cytotoxicity assays | Significant reduction in cancer cell viability |

| Anti-inflammatory | Cytokine assays | Decreased levels of IL-6 and TNF-alpha |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.